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Compound of Interest

Compound Name:
3-Fluoro-4-

(hydroxymethyl)benzaldehyde

CAS No.: 1459189-71-9

Cat. No.: B3040017

Get Quote

Executive Summary
3-Fluoro-4-(hydroxymethyl)benzaldehyde (CAS: 1459189-71-9) is a bifunctional aromatic

intermediate critical in the synthesis of benzoxaborole pharmacophores (e.g., Tavaborole

analogs) and fluorinated bioactive scaffolds.[1][2] Its dual reactivity—stemming from the

electrophilic aldehyde and the nucleophilic benzylic alcohol—demands precise solvent

selection to prevent side reactions (e.g., acetalization, polymerization) while maintaining high

substrate concentration.

This guide provides a solubility landscape derived from structural property relationships (SPR),

experimental determination protocols for precise solubility measurement, and solvent

recommendations for common synthetic transformations.

Physicochemical Profile & Structural Analysis
Understanding the solubility of this compound requires analyzing its three competing structural

domains.
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Property Value / Description

CAS Number 1459189-71-9

Molecular Formula C₈H₇FO₂

Molecular Weight 154.14 g/mol

Predicted LogP ~1.1 – 1.4 (Moderate Lipophilicity)

H-Bond Donors 1 (Benzylic –OH)

H-Bond Acceptors 3 (–OH, –CHO, –F)

Physical State
Low-melting solid or viscous oil (depending on

purity)

Structural Influence on Solubility
Fluorine Atom (C3): Increases lipophilicity relative to the non-fluorinated analog, enhancing

solubility in chlorinated solvents (DCM, Chloroform) and non-polar aromatics.

Hydroxymethyl Group (C4): The primary driver of polarity. It enables hydrogen bonding,

making the compound soluble in alcohols and aprotic polar solvents (DMSO, DMF), but

reduces solubility in aliphatic hydrocarbons (Hexanes).

Aldehyde Group (C1): Adds dipole character, supporting solubility in esters (Ethyl Acetate)

and ethers (THF).

Solubility Landscape
The following classification is based on the compound's polarity profile and standard "like-

dissolves-like" principles for fluorinated benzyl alcohols.

Solubility Tier List
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Solvent Class
Representative
Solvents

Solubility Status Technical Context

Polar Aprotic
DMSO, DMF, DMAc,

Acetonitrile

Excellent (>100

mg/mL)

Ideal for nucleophilic

substitutions and high-

temperature

cyclizations. Caution:

DMSO can be difficult

to remove during

workup.

Polar Protic
Methanol, Ethanol,

Isopropanol
Good (>50 mg/mL)

Excellent for reductive

aminations or NaBH₄

reductions. Risk:

Potential hemiacetal

formation on storage.

Chlorinated
Dichloromethane

(DCM), Chloroform
Good (>50 mg/mL)

Preferred for

oxidations (e.g., Dess-

Martin Periodinane)

and extractions.

Ethers/Esters
THF, 2-MeTHF, Ethyl

Acetate
Moderate-High

Standard reaction

solvents. 2-MeTHF is

a greener alternative

to DCM for

extractions.

Aromatic

Hydrocarbons
Toluene, Xylene

Moderate

(Temperature

Dependent)

Soluble at elevated

temperatures (>60°C);

often poor at RT.

Useful for

crystallization.

Aliphatic

Hydrocarbons

Hexanes, Heptane,

Pentane
Poor / Insoluble

Used as anti-solvents

to precipitate the

product during

purification.
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Water
Water, Aqueous

Buffers

Low / Sparingly

Soluble

Soluble only at low

concentrations or with

co-solvents.

Visualization: Structural Solubility Logic
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Caption: Influence of functional groups on solvent compatibility.

Experimental Protocols
Since specific solubility values can vary by batch purity and polymorph, use this self-validating

protocol to determine exact solubility for your specific lot.

Protocol A: Gravimetric Solubility Determination
Objective: Determine the saturation limit (mg/mL) in a specific solvent at 25°C.

Preparation: Weigh 100 mg of 3-Fluoro-4-(hydroxymethyl)benzaldehyde into a tared 4 mL

glass vial.

Addition: Add the target solvent in 100 µL increments using a micropipette.

Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute.
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Observation: Check for clarity.

Clear Solution: Stop. Calculate solubility (

).

Cloudy/Solid: Continue adding solvent.

Validation: If solubility is critical (e.g., for flow chemistry), filter the saturated solution through

a 0.45 µm PTFE filter, evaporate a known volume, and weigh the residue to confirm

concentration.

Protocol B: Recrystallization Strategy
Objective: Purify crude material using solubility differentials.

Solvent System: Ethyl Acetate (Good solvent) / Hexanes (Anti-solvent).

Method:

Dissolve crude solid in minimal hot Ethyl Acetate (approx. 60°C).

Slowly add Hexanes dropwise until persistent turbidity is observed.

Add a few drops of Ethyl Acetate to clear the solution.

Allow to cool slowly to RT, then to 4°C.

Why this works: The fluorine atom provides enough lipophilicity to keep it in EtOAc, while

the hydroxyl group forces precipitation when the non-polar anti-solvent (Hexane)

concentration increases.

Application Context: Solvent Selection by Reaction
Choosing the wrong solvent can lead to side reactions due to the bifunctional nature of the

molecule.
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Reaction Type Recommended Solvent Technical Rationale

Oxidation (Alcohol →

Aldehyde/Acid)
DCM or Acetonitrile

DCM is inert to oxidants like

PCC/DMP. Avoid alcohols

(competes with oxidation).

Reductive Amination

(Aldehyde)

DCE (1,2-Dichloroethane) or

Methanol

DCE is standard for STAB

(Sodium

Triacetoxyborohydride)

reductions. MeOH is faster for

imine formation but requires

NaBH₄.

Benzoxaborole Cyclization THF or Dioxane

Ethers coordinate with boron

intermediates and stabilize the

transition state during

borylation.

Protection (of Alcohol) DMF or DCM

DMF accelerates Sɴ2

reactions (e.g., TBS-Cl

protection) due to high

dielectric constant.

Workflow: Reaction Solvent Decision Tree

Select Reaction Type

Oxidation of -CH2OH Reductive Amination
of -CHO Protection of -OH

Use DCM
(Inert, Good Solubility)

Use MeOH or DCE
(Promotes Imine)

Use DMF
(Accelerates Silylation)
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Caption: Solvent selection guide based on target chemical transformation.

Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate may be limited, handle as a functionalized

benzyl alcohol/benzaldehyde derivative.

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation

(H335).[3]

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air

oxidation to benzoic acids; the benzylic alcohol is prone to oxidation.

Incompatibility: Strong oxidizing agents, strong bases, and reducing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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